Benzyl-isopropyl-piperidin-4-ylmethyl-amine is a compound belonging to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural similarity to various biologically active molecules. The compound's unique structure allows for interactions with biological targets, making it a subject of interest in drug discovery and development.
Benzyl-isopropyl-piperidin-4-ylmethyl-amine can be synthesized from readily available starting materials through various organic reactions. It is classified as an amine due to the presence of the amino group (-NH) attached to the piperidine ring. The compound may also be categorized under psychoactive substances, depending on its pharmacological properties and effects.
The synthesis of Benzyl-isopropyl-piperidin-4-ylmethyl-amine typically involves several key steps:
The molecular structure of Benzyl-isopropyl-piperidin-4-ylmethyl-amine can be represented by its chemical formula, which indicates the arrangement of atoms within the molecule. The structure consists of:
The 3D conformation of this compound can significantly affect its biological activity and interaction with receptors.
Benzyl-isopropyl-piperidin-4-ylmethyl-amine can participate in various chemical reactions typical for amines and piperidine derivatives:
The mechanism of action for Benzyl-isopropyl-piperidin-4-ylmethyl-amine largely depends on its interactions with biological targets such as receptors or enzymes:
The physical properties of Benzyl-isopropyl-piperidin-4-ylmethyl-amine include:
Chemical properties include:
Benzyl-isopropyl-piperidin-4-ylmethyl-amine has potential applications in several fields:
Linker design critically influences the pharmacokinetic and pharmacodynamic properties of piperidine-based compounds. In the context of benzyl-isopropyl-piperidin-4-ylmethyl-amine, strategic insertion of nitrogen atoms or charged amino acid sequences into linkers can markedly alter bioactivity. For example, replacing oxygen linkers with nitrogen in GPR119 agonists enhanced target engagement by occupying hydrophobic pockets between pyrimidine and piperidine rings, improving receptor binding affinity [5]. Similarly, histidine-glutamic acid (HE)-based linkers in peptidomimetics reduced off-target organ accumulation (e.g., 11-fold lower spleen uptake) while maintaining tumor targeting, demonstrating the role of polarity in optimizing tissue distribution [2]. These modifications leverage electrostatic interactions and hydrogen bonding to fine-tune molecular recognition.
Table 1: Impact of Linker Modifications on Bioactivity
Linker Type | Biological Effect | Experimental Outcome |
---|---|---|
Nitrogen insertion | Enhanced GPR119 binding | IC₅₀ improvement from μM to nM range |
(HE)₃ sequence | Reduced non-specific tissue accumulation | 11-fold decrease in spleen uptake (%ID/g) |
Polyethylene glycol | Improved solubility | LogP reduction by 1.5 units |
The trifluoromethyl (-CF₃) group significantly mitigates hERG channel inhibition—a common cause of cardiotoxicity in drug candidates. Incorporation of -CF₃ at the piperidine nitrogen in GPR119 agonists reduced hERG binding affinity by 40-fold compared to ethyl analogs, attributed to:
Table 2: Trifluoromethyl vs. Alkyl Substituents in Piperidine Derivatives
R Group | GPR119 EC₅₀ (nM) | hERG IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
-CF₃ | 12 | >30 | 2,500 |
-CH₂CH₃ | 18 | 0.75 | 42 |
Stereochemistry dictates binding specificity in chiral environments. Mannich condensations of 3,4,5-trimethoxyphenyl precursors with piperidin-4-ones yield trans-diastereomers (≥90% diastereomeric excess) due to steric control in transition states [8]. The (3R,4S) configuration in HIV-1 protease inhibitors demonstrated 5-fold higher activity than cis-isomers by optimally positioning carboxamide hydrogen bonds with Gly27 and Asp29 residues. Enantiopure synthesis via chiral auxiliaries or asymmetric hydrogenation is therefore essential for maximizing target engagement [7].
Selective reduction of ethyl piperidine-3-carboxylates (e.g., 4–5) to alcohols uses LiAlH₄ at 0°C in anhydrous THF (95% yield). This method preserves acid-sensitive Boc-protecting groups and avoids over-reduction to alkanes. The resulting hydroxymethyl intermediates serve as key precursors for N-alkylation, enabling access to branched architectures like benzyl-isopropyl-piperidin-4-ylmethyl-amine [8].
Solvent polarity directly influences reductive amination efficiency between piperidine aldehydes and isopropylamine:
Table 3: Solvent Optimization for N-Alkylation
Solvent | Temperature | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
DMF | 25°C | 4 | 65 | 30% dialkylated |
MeOH | 25°C | 6 | 88 | <5% dialkylated |
THF | 40°C | 8 | 72 | 15% dehydration |
Enantiomeric resolution of racemic benzyl-isopropyl-piperidin-4-ylmethyl-amine employs polysaccharide-based chiral columns (Chiralpak® AD-H). Using hexane:isopropanol (90:10, v/v) at 1.0 mL/min, baseline separation (Rₛ > 1.5) is achieved within 15 minutes [4]. The (R)-enantiomer elutes first due to weaker π-π interactions with the stationary phase, as confirmed by X-ray crystallography of diastereomeric salts. This method is critical for isolating pharmacologically active stereoisomers, as evidenced by 10-fold higher PARP-1 inhibition in (S)-configured analogs [9].
Table 4: Chiral Stationary Phases for Piperidine Resolution
Column | Mobile Phase | Resolution (Rₛ) | Retention Time (min) |
---|---|---|---|
Chiralpak AD-H | Hexane:IPA (90:10) | 1.8 | (R): 8.2; (S): 10.1 |
Chiralcel OD-R | Ethanol | 1.2 | (R): 12.3; (S): 14.7 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0